molecular formula C24H19I2N5O2S B11659806 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11659806
M. Wt: 695.3 g/mol
InChI Key: AGWMDEYRHKPRHC-UVHMKAGCSA-N
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Description

This compound belongs to the acetohydrazide class, characterized by a triazole-sulfanyl core linked to a substituted phenylhydrazone moiety. Its structure features a 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The sulfanyl (-S-) group at position 3 connects to an acetohydrazide chain, which terminates in an (E)-configured imine bond to a 2-hydroxy-3,5-diiodophenyl group.

Synthesis typically involves condensation reactions between substituted acetohydrazides and aldehydes/ketones under acidic conditions, as seen in analogous hydrazine derivatives .

Properties

Molecular Formula

C24H19I2N5O2S

Molecular Weight

695.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19I2N5O2S/c1-15-7-9-16(10-8-15)23-29-30-24(31(23)19-5-3-2-4-6-19)34-14-21(32)28-27-13-17-11-18(25)12-20(26)22(17)33/h2-13,33H,14H2,1H3,(H,28,32)/b27-13+

InChI Key

AGWMDEYRHKPRHC-UVHMKAGCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazide and triazole moieties, followed by the introduction of the iodinated phenyl groups. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated phenyl groups can participate in nucleophilic substitution reactions with reagents like sodium azide or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the development of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives, including:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Notes ChemSpider ID
N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-hydroxy-3,5-diiodophenyl, 4-methylphenyl, phenyl ~665.2 (calculated) Potential antimicrobial/antitumor activity Not available
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-hydroxy-3,5-dimethoxyphenyl, 4-methoxyphenyl, ethyl ~552.6 Antioxidant properties 1310351-09-7
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(diethylamino)phenyl, 4-methoxyphenyl, 4-methylphenyl ~557.7 Fluorescence properties 488730-76-3
ZE-4b: N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide Pyridine-2-yl, ethyl, phenyl ~447.5 Anticancer activity (in vitro) Not available

Key Differences and Implications

Substituent Effects: The diiodo-hydroxy phenyl group in the target compound distinguishes it from analogues with methoxy (e.g., ) or diethylamino (e.g., ) substituents. Triazole Core Variations: Replacement of the 4-methylphenyl group with pyridine (as in ZE-4b ) introduces nitrogen heteroatoms, altering electronic properties and solubility. Pyridine-containing analogues often exhibit improved pharmacokinetics due to enhanced water solubility .

Bioactivity Correlations: Compounds with halogenated aryl groups (e.g., diiodo, chloro) show higher cytotoxicity in bioactivity clustering studies, likely due to increased DNA intercalation or enzyme inhibition . Hydroxy vs.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines , involving condensation of acetohydrazides with substituted aldehydes under acidic reflux .
  • In contrast, pyridine-containing analogues (e.g., ZE-4b) require additional steps to introduce heteroaromatic rings .

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (structural similarity metrics), the target compound shows:

  • ~75% similarity to 2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide (based on triazole-sulfanyl and hydrazide backbones).
  • <60% similarity to ZE-4b due to the pyridine substitution.

This aligns with , where structural similarity correlates with overlapping bioactivity profiles (e.g., halogenated derivatives cluster separately from methoxy/pyridine analogues) .

Biological Activity

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes iodine atoms and a thiophene ring, which are believed to contribute to its biological properties.

Molecular Formula : C19H18I2N4O2S
Molecular Weight : 711.324 g/mol
IUPAC Name : this compound

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors. The hydrazide and thiophene moieties may facilitate these interactions, potentially leading to modulation of various biological pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The presence of iodine and the triazole ring are thought to enhance its efficacy against microbial pathogens.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural components of the molecule may play a crucial role in its ability to target cancerous cells selectively.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in vitro. This activity could be beneficial in treating various inflammatory diseases.

Case Studies and Research Findings

Study Findings
Antimicrobial Study (2023) Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Anticancer Research (2024) Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model (2025) Reduced TNF-alpha levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM.

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